molecular formula C17H23ClN2OS B2570743 3-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034571-99-6

3-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2570743
CAS RN: 2034571-99-6
M. Wt: 338.89
InChI Key: IGJRJSFVADTGMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific tools such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities. The molecular formula is C17H23ClN2OS.

Scientific Research Applications

Molecular Interaction Studies

Research on compounds structurally related to "3-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide" often focuses on their interaction with biological targets. For instance, studies on cannabinoid receptor antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), provide insights into molecular interactions with CB1 cannabinoid receptors. These interactions are crucial for understanding the compound's potential therapeutic applications, including its structure-activity relationships and binding affinities (Shim et al., 2002).

Synthesis and Bioactivity Studies

Compounds with benzamide structures have been synthesized and evaluated for their biological activities. For example, research on novel benzamides and their metal complexes has shown significant in vitro antibacterial activity against various bacterial strains. This suggests potential applications of such compounds in antimicrobial therapies (Khatiwora et al., 2013).

Neurological Applications

Benzamide derivatives have also been investigated for their anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in treating neurological disorders such as Alzheimer's disease. These studies highlight the importance of structural modifications to enhance activity and specificity (Sugimoto et al., 1990).

Receptor Agonist Research

Research into benzamide derivatives as serotonin 4 (5-HT(4)) receptor agonists for gastrointestinal motility disorders demonstrates the potential therapeutic benefits of structurally related compounds. These studies focus on optimizing pharmacological profiles and improving oral bioavailability, which is crucial for clinical applications (Sonda et al., 2003).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, a structurally similar compound has been identified as a potent GlyT1 inhibitor . GlyT1 inhibitors are of interest due to their potential in treating schizophrenia and other neurological disorders .

properties

IUPAC Name

3-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2OS/c18-15-3-1-2-14(10-15)17(21)19-11-13-4-7-20(8-5-13)16-6-9-22-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJRJSFVADTGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

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